5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Triazoles, including derivatives similar to "5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide", are synthesized through methods that aim for regioselectivity and functional group compatibility. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides produces a protected version of triazole amino acids, which are useful for creating triazole-containing dipeptides and compounds with potential biological activities (Ferrini et al., 2015). This method allows for the synthesis of triazoles acting as HSP90 inhibitors, highlighting the versatility of triazole derivatives in drug design.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLZNVLIYSCDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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